4-[2-(Thiophen-3-yl)acetamido]benzamide
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Overview
Description
4-[2-(Thiophen-3-yl)acetamido]benzamide is an organic compound that features a benzamide core linked to a thiophene ring via an acetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Thiophen-3-yl)acetamido]benzamide typically involves the following steps:
Formation of Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis.
Acetamidation: The thiophene derivative is then reacted with acetic anhydride to form the acetamido group.
Coupling with Benzamide: The final step involves coupling the acetamido-thiophene derivative with benzamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Thiophen-3-yl)acetamido]benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.
Scientific Research Applications
4-[2-(Thiophen-3-yl)acetamido]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors and light-emitting diodes.
Biological Research: The compound can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 4-[2-(Thiophen-3-yl)acetamido]benzamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-acetylthiophene and 3-thiophenecarboxylic acid share structural similarities with 4-[2-(Thiophen-3-yl)acetamido]benzamide.
Benzamide Derivatives: Compounds such as N-(4-aminobenzoyl)-L-glutamic acid and 4-hydroxybenzamide are structurally related.
Uniqueness
This compound is unique due to its specific combination of a thiophene ring and a benzamide core, which imparts distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets and exhibit diverse biological activities.
Properties
Molecular Formula |
C13H12N2O2S |
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Molecular Weight |
260.31 g/mol |
IUPAC Name |
4-[(2-thiophen-3-ylacetyl)amino]benzamide |
InChI |
InChI=1S/C13H12N2O2S/c14-13(17)10-1-3-11(4-2-10)15-12(16)7-9-5-6-18-8-9/h1-6,8H,7H2,(H2,14,17)(H,15,16) |
InChI Key |
BWCOUCCETNOFEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CC2=CSC=C2 |
Origin of Product |
United States |
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